molecular formula C10H9N5 B3352637 [1,2,4]Triazino[4,5-a]indol-1-ylhydrazine CAS No. 50336-04-4

[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine

Cat. No.: B3352637
CAS No.: 50336-04-4
M. Wt: 199.21 g/mol
InChI Key: NTFBURNCEAOWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining triazine and indole moieties, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazino[4,5-a]indol-1-ylhydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with hydrazine and triazine precursors. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazino[4,5-a]indol-1-ylhydrazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation by chelating iron ions, which are essential for cancer cell growth . Additionally, it has been investigated for its potential use in treating other diseases that involve abnormal cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of [1,2,4]Triazino[4,5-a]indol-1-ylhydrazine involves its ability to bind to specific molecular targets. In the case of its anticancer activity, the compound binds to ferrous ions, thereby depleting the iron available for cancer cell growth. This leads to cell cycle arrest and apoptosis through the mitochondrial pathway . The compound’s interaction with iron ions disrupts essential cellular processes, ultimately inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazino[5,6-b]indole: Another triazine-indole fused compound with similar biological activities.

    Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.

    Deferasirox: A tridentate iron chelator with significant anticancer activity.

Uniqueness

[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine is unique due to its specific ring fusion and the presence of both triazine and indole moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

[1,2,4]triazino[4,5-a]indol-1-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-13-10-9-5-7-3-1-2-4-8(7)15(9)6-12-14-10/h1-6H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFBURNCEAOWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C=NN=C3NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317832
Record name [1,2,4]triazino[4,5-a]indol-1-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50336-04-4
Record name NSC321119
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]triazino[4,5-a]indol-1-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine
Reactant of Route 2
[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine
Reactant of Route 3
Reactant of Route 3
[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine
Reactant of Route 4
[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine
Reactant of Route 5
[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine
Reactant of Route 6
[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.